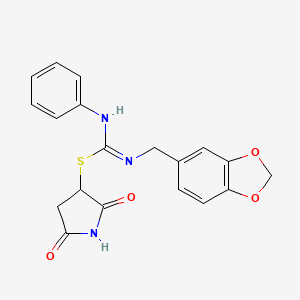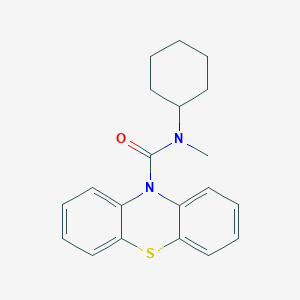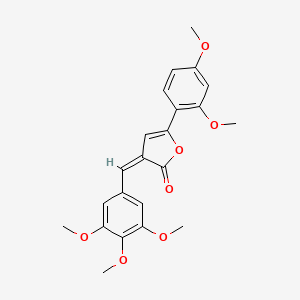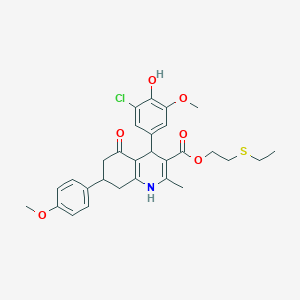![molecular formula C19H17BrClNO3 B5119658 8-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethoxy}quinoline](/img/structure/B5119658.png)
8-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethoxy}quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethoxy}quinoline, commonly known as BCEQ, is a chemical compound that has been widely used in scientific research. BCEQ is a quinoline derivative, which has been synthesized by various methods and has been found to have several biochemical and physiological effects.
作用機序
BCEQ has been found to chelate with metal ions, such as copper and iron, and form stable complexes. The fluorescence of BCEQ is quenched in the presence of metal ions, which makes BCEQ a good fluorescent probe for the detection of metal ions. BCEQ has also been found to generate reactive oxygen species (ROS) upon irradiation with light, which makes BCEQ a good photosensitizer for photodynamic therapy. The antimicrobial and antiviral activities of BCEQ are thought to be due to its ability to disrupt the membrane integrity of microorganisms and viruses.
Biochemical and Physiological Effects:
BCEQ has been found to have several biochemical and physiological effects. BCEQ has been found to inhibit the growth of bacteria, such as Staphylococcus aureus and Escherichia coli, and viruses, such as herpes simplex virus and human immunodeficiency virus. BCEQ has also been found to induce apoptosis, or programmed cell death, in cancer cells. BCEQ has been found to have antioxidant activity, which makes BCEQ a potential therapeutic agent for the treatment of oxidative stress-related diseases, such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
BCEQ has several advantages for lab experiments, such as its high stability, low toxicity, and good solubility in water and organic solvents. BCEQ is also easy to synthesize and can be obtained in high yields. However, BCEQ has some limitations for lab experiments, such as its limited selectivity for metal ions and its potential cytotoxicity at high concentrations.
将来の方向性
There are several future directions for research on BCEQ. One direction is the development of new fluorescent probes based on BCEQ for the detection of metal ions with high selectivity and sensitivity. Another direction is the development of new photosensitizers based on BCEQ for the treatment of cancer with improved efficacy and selectivity. Another direction is the development of new antimicrobial and antiviral agents based on BCEQ with improved activity and selectivity. Finally, the development of new materials based on BCEQ for various applications, such as sensing, imaging, and drug delivery, is also a promising direction for research.
合成法
BCEQ can be synthesized by various methods, including the condensation of 2-(4-bromo-2-chlorophenoxy)ethanol with 8-aminoquinoline in the presence of a base, such as potassium carbonate. Other methods include the reaction of 2-(4-bromo-2-chlorophenoxy)ethanol with 8-hydroxyquinoline in the presence of a dehydrating agent, such as thionyl chloride. BCEQ can also be synthesized by the reaction of 2-(4-bromo-2-chlorophenoxy)ethylamine with 8-hydroxyquinoline in the presence of a base, such as sodium hydride.
科学的研究の応用
BCEQ has been widely used in scientific research as a fluorescent probe for the detection of metal ions, such as copper and iron. BCEQ has also been used as a photosensitizer for photodynamic therapy, which is a treatment for cancer. BCEQ has been found to have antimicrobial and antiviral activities, and has been used in the development of new drugs for the treatment of infectious diseases. BCEQ has also been used in the development of new materials, such as polymers and nanoparticles, for various applications.
特性
IUPAC Name |
8-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrClNO3/c20-15-6-7-17(16(21)13-15)24-11-9-23-10-12-25-18-5-1-3-14-4-2-8-22-19(14)18/h1-8,13H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMDUROASGGALC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCOCCOC3=C(C=C(C=C3)Br)Cl)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-{2-[2-(4-Bromo-2-chlorophenoxy)ethoxy]ethoxy}quinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![17-(1-adamantyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5119577.png)
![N-[2-(hydroxymethyl)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B5119582.png)
![3-[1-(2-butynoyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide](/img/structure/B5119586.png)
![ethyl 4-{[2-(4-morpholinyl)ethyl]amino}-1-piperidinecarboxylate](/img/structure/B5119587.png)

![4,4'-[(3,4,5-trimethoxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B5119598.png)
![3,4,5-trimethoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5119611.png)




![7-(ethylthio)-9-oxo-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile](/img/structure/B5119665.png)

![N-[4-(4-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-5-oxo-4,5-dihydro-1,3-oxazol-2-yl)phenyl]acetamide](/img/structure/B5119677.png)